Cas no 88965-67-7 (2-(methylsulfanyl)phenylhydrazine)
2-(methylsulfanyl)phenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine, [2-(methylthio)phenyl]-
- (2-methylsulfanylphenyl)hydrazine
- 88965-67-7
- AKOS000155093
- EN300-1845358
- CS-0530860
- [2-(methylsulfanyl)phenyl]hydrazine
- SCHEMBL7349
- (2-(Methylthio)phenyl)hydrazine
- CUXIXAPJSZQSIB-UHFFFAOYSA-N
- E87903
- DTXSID70394382
- 2-(methylthio)phenyl hydrazine
- 1-[2-(methylsulfanyl)phenyl]hydrazine
- 2-(methylsulfanyl)phenylhydrazine
-
- Inchi: 1S/C7H10N2S/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
- InChI Key: CUXIXAPJSZQSIB-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1NN
Computed Properties
- Exact Mass: 154.056
- Monoisotopic Mass: 154.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.4Ų
2-(methylsulfanyl)phenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M106153-10mg |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M106153-50mg |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M106153-100mg |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
| Enamine | EN300-1845358-0.05g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1845358-0.1g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1845358-0.25g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1845358-0.5g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1845358-1.0g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1845358-2.5g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1845358-5.0g |
[2-(methylsulfanyl)phenyl]hydrazine |
88965-67-7 | 5g |
$3147.0 | 2023-06-03 |
2-(methylsulfanyl)phenylhydrazine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-(methylsulfanyl)phenylhydrazine
Introduction to 2-(methylsulfanyl)phenylhydrazine (CAS No. 88965-67-7)
2-(methylsulfanyl)phenylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 88965-67-7, is a significant compound in the realm of pharmaceutical and biochemical research. This organoheterocyclic compound features a phenyl ring substituted with a methylsulfanyl group and a hydrazine moiety, making it a versatile intermediate in synthetic chemistry and drug development. The unique structural attributes of this molecule contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
The molecular structure of 2-(methylsulfanyl)phenylhydrazine consists of a benzene ring connected to a methylsulfanyl (-SCH₃) group and an hydrazine (-NH-NH₂) group. This configuration imparts distinct chemical reactivity, enabling participation in various organic transformations such as nucleophilic substitution, condensation reactions, and redox processes. These properties make it a valuable building block for synthesizing more complex molecules, including pharmacophores that exhibit biological activity.
In recent years, 2-(methylsulfanyl)phenylhydrazine has garnered attention in academic and industrial research due to its potential role in developing new drugs. One of the most promising areas of investigation involves its application as a precursor in the synthesis of hydrazino compounds, which are known for their utility in pharmaceuticals targeting neurological disorders, cancer, and infectious diseases. The methylsulfanyl group enhances the molecule's solubility and stability, facilitating its use in aqueous-based reactions and formulations.
Recent studies have highlighted the compound's significance in the development of antitumor agents. Researchers have demonstrated that derivatives of 2-(methylsulfanyl)phenylhydrazine can inhibit the growth of certain cancer cell lines by interfering with key metabolic pathways. For instance, modifications to the phenyl ring or the hydrazine moiety have been explored to optimize binding affinity to biological targets such as kinases and transcription factors. These findings underscore the compound's potential as a scaffold for next-generation anticancer drugs.
The hydrazine component of 2-(methylsulfanyl)phenylhydrazine is particularly noteworthy for its reactivity with carbonyl compounds, leading to the formation of hydrazones. These intermediates are crucial in pharmaceutical synthesis, often serving as precursors for heterocyclic compounds with therapeutic properties. Moreover, the methylsulfanyl group can participate in sulfur-nitrogen coupling reactions, expanding the compound's utility in constructing complex molecular architectures.
Advances in computational chemistry have further enhanced the understanding of 2-(methylsulfanyl)phenylhydrazine's reactivity and mechanism of action. Molecular modeling studies have predicted how this compound interacts with biological targets at an atomic level, providing insights into its potential as a drug candidate. These simulations have guided experimental efforts by identifying optimal conditions for synthesis and reaction conditions that maximize yield and purity.
Industrial applications of 2-(methylsulfanyl)phenylhydrazine are also emerging, particularly in agrochemical formulations where hydrazine derivatives exhibit herbicidal or fungicidal properties. The compound's ability to undergo selective transformations allows for the creation of environmentally friendly alternatives to traditional pesticides. Such developments align with global trends toward sustainable agriculture and pharmaceutical practices.
The synthesis of 2-(methylsulfanyl)phenylhydrazine typically involves multi-step organic reactions starting from readily available precursors like aniline derivatives and sulfur-containing compounds. Recent innovations in synthetic methodologies have improved efficiency and reduced waste, making large-scale production more feasible. Catalytic processes have been particularly effective in enhancing reaction rates while maintaining high selectivity, ensuring minimal byproduct formation.
Future research directions for 2-(methylsulfanyl)phenylhydrazine include exploring its role in photodynamic therapy (PDT), where photosensitizer-hydrazine conjugates can generate reactive oxygen species to kill cancer cells selectively. Additionally, investigations into its interaction with metal ions may uncover novel applications in material science and catalysis. The compound's versatility suggests it will remain a cornerstone of innovation across multiple scientific disciplines.
In conclusion,2-(methylsulfanyl)phenylhydrazine (CAS No. 88965-67-7) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable participation in diverse chemical reactions, making it indispensable for synthesizing biologically active molecules. As scientific understanding advances, so too will its role in developing innovative treatments for human diseases and sustainable technologies.
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